2-oxo-2H-chromene-7-carbonitrile
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Overview
Description
2-oxo-2H-chromene-7-carbonitrile is a heterocyclic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2H-chromene-7-carbonitrile typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile. This reaction can be catalyzed by various reagents such as piperidine, sodium ethoxide in ethanol, acetic acid/ammonium acetate in benzene, and basic aluminum oxide under grinding conditions . Additionally, catalysts like potassium 1,2,3,6-tetrahydrophthalimide, iodine, and phase transfer catalysts have been employed to enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For instance, dual-frequency ultrasonication has been used to achieve high yields of the compound in a single step . This method involves the use of an ultrasonic bath and probe, which facilitates the reaction between 2-hydroxybenzaldehydes or 2-hydroxyacetophenones and ethyl cyanoacetate .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2H-chromene-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly employed for the reduction of this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkyl halides, and acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as coumarin-3-carboxylic acid, coumarin-3-carboxamides, methine dyes, and 3-aroylcoumarins .
Scientific Research Applications
2-oxo-2H-chromene-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromene-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their metabolic processes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromene-3-carbonitrile: Known for its biological activities, including antimicrobial and antioxidant properties.
7-hydroxy-2-oxo-2H-1-benzopyran-6-carbonitrile: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
2-oxo-2H-chromene-7-carbonitrile stands out due to its unique structural features and diverse applications in various fields. Its ability to undergo multiple chemical reactions and form a wide range of derivatives makes it a valuable compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H5NO2 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-oxochromene-7-carbonitrile |
InChI |
InChI=1S/C10H5NO2/c11-6-7-1-2-8-3-4-10(12)13-9(8)5-7/h1-5H |
InChI Key |
CIEPXEIVEFWMIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)C#N |
Origin of Product |
United States |
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